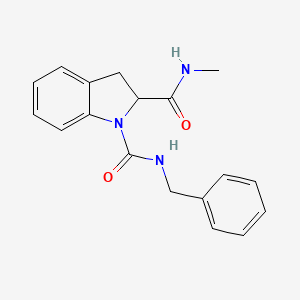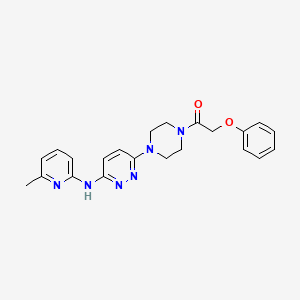![molecular formula C30H20N6O3S2 B2629102 N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 361171-17-7](/img/structure/B2629102.png)
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound that features a combination of pyridine, thiazole, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridine intermediates, followed by their coupling with benzamide derivatives. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various amines. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Key steps include the synthesis of intermediates, purification through crystallization or chromatography, and final coupling reactions under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide: Similar compounds include other benzamide derivatives and thiazole-containing molecules.
Bis(2-ethylhexyl) terephthalate: Another compound with structural similarities, used as a plasticizer in various applications.
Uniqueness
The uniqueness of this compound lies in its combination of pyridine, thiazole, and benzamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N6O3S2/c37-27(35-29-33-25(17-40-29)19-9-13-31-14-10-19)21-1-5-23(6-2-21)39-24-7-3-22(4-8-24)28(38)36-30-34-26(18-41-30)20-11-15-32-16-12-20/h1-18H,(H,33,35,37)(H,34,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOKZQJCNFBBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=NC=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=NC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[butyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629019.png)
![6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2629023.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2629024.png)


![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate](/img/structure/B2629028.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2629029.png)
![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2629031.png)
![B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid](/img/structure/B2629035.png)


![Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2629040.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2629041.png)
![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629042.png)
